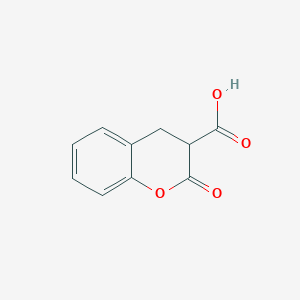

2-Oxo-3-chromanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3,4-dihydrochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-4,7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUFGQWXDBCBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327587 | |

| Record name | NSC668037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93887-31-1 | |

| Record name | NSC668037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Oxo 3 Chromanecarboxylic Acid

Established Synthetic Routes to the 2-Oxo-3-chromanecarboxylic Acid Core

The construction of the fundamental this compound framework has been achieved through several established methods, which can be broadly categorized into multi-step sequences and one-pot reactions.

Multi-step Synthetic Sequences

Multi-step syntheses often provide a high degree of control over the reaction at each stage, allowing for the isolation and purification of intermediates. A common and traditional approach to synthesizing coumarin-3-carboxylic acids, including the this compound core, is the Knoevenagel condensation. This method typically involves the reaction of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl cyanoacetate (B8463686), followed by hydrolysis. researchgate.net For instance, 7-methoxycoumarin-3-carboxylic acid and 7-diethylaminocoumarin-3-carboxylic acid have been prepared using this condensation reaction. researchgate.net

Another multi-step approach involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303), which can lead to the formation of various derivatives. nih.gov While this reaction can sometimes yield unexpected products like salicylaldehyde azine and malonohydrazide, it highlights a pathway to functionalized coumarins. nih.gov The synthesis of chromone-3-carboxylic acid, a related structure, has been achieved through the Pinnick oxidation of the corresponding aldehyde, which was itself derived from 2-hydroxyacetophenone. semanticscholar.org This demonstrates that the synthesis of the carboxylic acid can be a critical step in a longer synthetic sequence.

| Starting Materials | Key Reactions | Product | Reference |

| 4-Substituted salicylaldehyde, Diethyl malonate | Knoevenagel condensation, Hydrolysis | 7-Substituted-2-oxo-2H-chromene-3-carboxylic acid | researchgate.net |

| 4-Substituted salicylaldehyde, Ethyl cyanoacetate | Knoevenagel condensation, Hydrolysis | 7-Substituted-2-oxo-2H-chromene-3-carboxylic acid | researchgate.net |

| Ethyl 2-oxo-2H-chromene-3-carboxylate, Hydrazine hydrate | Reaction with hydrazine hydrate | N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides | nih.gov |

| 2-Hydroxyacetophenone | Multi-step sequence including Pinnick oxidation | Chromone-3-carboxylic acid | semanticscholar.org |

| Salicylaldehyde derivatives, N-substituted cyanoacetamides | Knoevenagel condensation, Hydrolysis | 2-Oxochromene-3-carboxamides | rsc.org |

One-Pot Reaction Protocols for Core Structure Formation

Another example of a one-pot synthesis involves the reaction of salicylaldehydes and malononitrile (B47326) dimer, with the subsequent addition of an alcohol, to produce O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines. mdpi.com While not directly yielding this compound, this demonstrates the power of one-pot methods in constructing complex heterocyclic systems based on the chromene scaffold. Furthermore, a one-pot synthesis of 2-oxazolines from carboxylic acids has been developed using a specific coupling reagent, showcasing a streamlined approach to heterocycle formation. nih.gov

| Reactants | Catalyst/Mediator | Product Type | Reference |

| Salicylaldehydes, 2-Cyanothioacetamide, Chloroacetone/Hydrazonyl chlorides | Piperidine (B6355638) | Chromene-thiazole hybrids | researchgate.net |

| Salicylaldehydes, Malononitrile dimer, Alcohol | - | O-Substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines | mdpi.com |

| Carboxylic acids, 2-Haloethylammonium salts | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | 2-Oxazolines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of this compound and its derivatives. These approaches focus on improving reaction efficiency and minimizing environmental impact.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. The synthesis of 2-oxo-2H-chromene-3-carboxylic acid has been successfully accelerated using microwave irradiation. researchgate.net This method has been shown to be faster and more efficient than conventional heating. researchgate.net

Microwave-assisted one-pot multicomponent reactions have also been developed for the synthesis of complex molecules containing the coumarin (B35378) scaffold. kuleuven.be For instance, the synthesis of hydrazonothiazolidinyl acetic acid derivatives from 3-acetylcoumarins was achieved in shorter reaction times and with high yields under microwave conditions. kuleuven.be Similarly, the Perkin condensation with subsequent intramolecular lactonization to form 2-(2-oxo-2H-chromen-3-yl)acetic acids was significantly faster under microwave irradiation compared to conventional heating. researchgate.net

| Reaction Type | Key Features | Advantages | Reference |

| Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid | Use of WELFSA (Water Extract of Lemon Fruit Sacs Ash) | Fast and efficient | researchgate.net |

| One-pot multicomponent synthesis | Synthesis of hydrazonothiazolidinyl acetic acid derivatives from 3-acetylcoumarins | Shorter reaction time, high yields, simple workup | kuleuven.be |

| Perkin condensation and lactonization | Synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic acids | Reduced reaction time (18–50 min vs 1.5–5 h) | researchgate.net |

| Amidation of carboxylic acids | General modification of amidation reactions | Shorter response time, selective and homogeneous heating | nih.gov |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free or solvent-reduced alternative to traditional solution-phase synthesis. While specific examples of the mechanochemical synthesis of this compound are not extensively detailed in the provided search results, the development of a one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives highlights the exploration of mechanochemical methods alongside microwave and ultrasound irradiation, with microwave irradiation proving to be the most effective in that particular study. researchgate.net

Exploration of Green Solvents and Solvent-Free Conditions

The use of environmentally benign solvents or the complete elimination of solvents is a cornerstone of green chemistry. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. rsc.org This method boasts excellent yields and high atom economy. rsc.org

Furthermore, a green synthesis of 2-oxo-2H-chromene-3-carbonitriles has been achieved in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication, which can be performed in green solvents. researchgate.net The Passerini three-component reaction for the synthesis of thiophene (B33073) carboxylate derivatives has been successfully performed in water at room temperature, highlighting the potential of water as a green solvent. semnan.ac.ir The use of water as a solvent in the selenium-catalyzed oxidation of aldehydes to carboxylic acids also represents a significant green chemistry advancement. mdpi.com

| Reaction | Green Aspect | Key Features | Reference |

| Synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides | Aqueous reaction medium | Room temperature, excellent yield, high atom economy | rsc.org |

| Synthesis of 2-oxo-2H-chromene-3-carbonitriles | Dual-frequency ultrasonication | One-step, high yield | researchgate.net |

| Passerini three-component reaction | Water as solvent | Room temperature, no catalyst, high yields | semnan.ac.ir |

| Oxidation of aldehydes to carboxylic acids | Water as solvent, recyclable catalyst | Mild conditions, good to excellent yields | mdpi.com |

| Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Use of green solvents (water, ethanol) | Catalyst screening for optimal green conditions | nih.gov |

Catalytic Strategies in this compound Synthesis

The development of efficient catalytic methods is paramount in modern organic synthesis, offering pathways to complex molecules with high selectivity and under mild conditions. For the synthesis of this compound and its derivatives, catalytic strategies provide significant advantages, particularly in controlling stereochemistry and improving reaction efficiency. These strategies often employ organocatalysts or advanced nanomaterials to achieve the desired transformations.

Organocatalysis in Asymmetric Synthesis of Related Chromane (B1220400) Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of chiral chromanes. nih.govresearchgate.net This approach offers several benefits, including the use of non-toxic, readily available catalysts and mild reaction conditions. nih.gov The synthesis of chiral chromane scaffolds, which are core structures in many natural products like flavonoids, has been extensively studied using organocatalytic methods. nih.govresearchgate.netresearchgate.net

Key organocatalytic strategies for synthesizing chiral chromane derivatives often involve cascade reactions, which allow for the construction of multiple stereocenters in a single step. researchgate.net One prominent example is the organocatalytic oxa-Michael reaction. For instance, an enantioselective oxa-Michael-nitro-Michael cascade reaction has been developed using 2-hydroxynitrostyrenes and β-nitroolefins, catalyzed by squaramide derivatives, to afford chiral chromanes with three contiguous stereogenic centers. nih.gov

Another significant approach involves iminium catalysis. The Jørgensen-Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is effective in activating α,β-unsaturated aldehydes, such as o-hydroxycinnamaldehydes, towards nucleophilic attack. researchgate.net This activation facilitates cascade reactions, including oxa-Michael/Michael sequences, to produce highly functionalized and stereochemically complex chromane-containing polyheterocyclic compounds. researchgate.net Researchers have successfully employed this strategy by reacting 2-hydroxy cinnamaldehydes with various nucleophiles, including 1-aza-1,3-butadienes and electron-deficient olefins, to generate polysubstituted chromane derivatives with excellent regio- and stereocontrol. researchgate.net

Furthermore, asymmetric [4+2] annulation reactions catalyzed by organocatalysts represent another route to chromane derivatives. The reaction of acyclic enecarbamates with in situ generated o-quinone methides can lead to 2,3,4-trisubstituted chromanes. researchgate.net Similarly, a double 1,6-addition strategy using ortho-hydroxyphenyl-substituted para-quinone methides and α,β,γ,δ-unsaturated enals has been developed. rsc.org This cascade process, initiated by an oxa-Michael reaction, provides chiral chroman derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Chromane Derivatives This table is interactive and can be sorted by clicking on the headers.

| Catalyst Type | Reaction Type | Starting Materials | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Squaramide | Oxa-Michael-nitro-Michael Cascade | 2-Hydroxynitrostyrenes, β-Nitroolefins | Chiral chromanes with three stereocenters | High diastereoselectivity | nih.gov |

| Jørgensen-Hayashi Catalyst | Iminium Catalysis Cascade | o-Hydroxycinnamaldehydes, 1-Aza-1,3-butadienes | Polyheterocyclic chromanes | High regio- and stereocontrol | researchgate.net |

| Chiral Phosphoric Acid | [4+2] Annulation | Acyclic enecarbamates, o-Quinone methides | 2,3,4-Trisubstituted chromanes | Asymmetric synthesis | researchgate.net |

| Diarylprolinol Silyl Ether | Double 1,6-Addition Cascade | α,β,γ,δ-Unsaturated enals, p-Quinone methides | Chiral chroman derivatives | High enantioselectivity (>99% ee) | rsc.org |

Nanomaterial-Mediated Synthetic Transformations

The application of nanomaterials as catalysts has introduced novel, efficient, and often environmentally friendly methods for the synthesis of heterocyclic compounds, including chromane derivatives. nih.gov Nanocatalysts offer advantages such as high surface-area-to-volume ratios, enhanced catalytic activity, and ease of recovery and reusability, aligning with the principles of green chemistry. researchgate.netresearchgate.net

While the direct synthesis of this compound using nanomaterials is not extensively documented, numerous studies demonstrate the utility of nanocatalysts in constructing the core chromane ring system through related transformations. Magnetic nanoparticles (MNPs) have been widely explored. For example, Cu₀.₅Co₀.₅Fe₂O₄ magnetic nanoparticles have been used as highly active and separable catalysts for the synthesis of 2-amino-4H-chromene derivatives in high yields and short reaction times. researchgate.net Similarly, Fe₃O₄ nanoparticles functionalized with a carbon-based solid acid have been employed for the synthesis of tetrahydro-benzopyran derivatives.

Metal oxide nanoparticles are also effective catalysts. Zinc oxide (ZnO) nanoparticles, which possess both Lewis acid and base properties, have been used to produce 2-amino-4H-chromenes. Tin oxide (SnO₂) nanoparticles, synthesized via a biogenic route using sunflower leaf extract, have served as catalysts for the multicomponent reaction of salicylaldehydes, acetylacetone, and 4-hydroxycoumarin (B602359) to yield novel 4H-chromene derivatives under microwave irradiation. researchgate.net Potassium fluoride (B91410) impregnated on natural clinoptilolite nanoparticles (KF/CP NPs) has been shown to be an efficient solid base catalyst for the solvent-free synthesis of pyrano[3,2-c]chromene derivatives from aromatic aldehydes and 4-hydroxycoumarin. researchgate.net

The mechanism of action for these nanocatalysts often involves the activation of substrates on their surface. For instance, in multicomponent reactions to form 2-amino-4H-chromenes, the nanocatalyst can facilitate both the Knoevenagel condensation between the aldehyde and the active methylene compound and the subsequent Michael addition of a nucleophile like dimedone or 4-hydroxycoumarin, followed by cyclization. researchgate.net The reusability of these nanocatalysts is a key feature; many can be recovered (e.g., by using an external magnet for MNPs) and reused for multiple cycles without a significant loss of catalytic activity. researchgate.netresearchgate.net

Table 2: Nanomaterials in the Synthesis of Related Chromene Derivatives This table is interactive and can be sorted by clicking on the headers.

| Nanocatalyst | Reaction Type | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Cu₀.₅Co₀.₅Fe₂O₄ MNPs | Multicomponent Reaction | Aromatic aldehydes, Malononitrile, 4-Hydroxycoumarin | 2-Amino-3-cyano-7-hydroxy-4H-chromenes | Magnetically separable, reusable (6 times) | researchgate.net |

| SnO₂ NPs | Multicomponent Reaction | Salicylaldehydes, Acetylacetone, 4-Hydroxycoumarin | 3-(3-acetyl-2-methyl-4H-chromen-4-yl)chromane-2,4-dione | Biogenic synthesis, Microwave method | researchgate.net |

| KF/Clinoptilolite NPs | Multicomponent Condensation | Aromatic aldehydes, 4-Hydroxycoumarin, Dimedone | Pyrano[3,2-c]chromenes | Solvent-free, reusable (4 times) | researchgate.net |

| Fe₃O₄@C-SO₃H | Multicomponent Reaction | Benzaldehyde, Malononitrile, Dimedone | Tetrahydro-benzopyran derivatives | Carbon-based solid acid catalyst | |

| ZnO NPs | Multicomponent Reaction | Aromatic aldehydes, Malononitrile, Dimedone | 2-Amino-4H-chromenes | Lewis acid/base properties, short reaction time |

Analogous Synthetic Methods from Related Oxo-Carboxylic Acids

The synthesis of this compound can be contextualized by examining synthetic methods for analogous compounds, particularly other oxo-carboxylic acids and related chromene structures. These methods often involve condensation, cyclization, and functional group transformations.

A common route to the related 2-oxo-2H-chromene-3-carboxylic acid scaffold involves the Knoevenagel condensation of a salicylaldehyde derivative with a compound containing an active methylene group, followed by cyclization. For example, 2-imino-2H-chromene-3-carboxamides can be synthesized by condensing salicylaldehydes with N-substituted cyanoacetamides in the presence of a mild base like aqueous sodium carbonate. acs.org Subsequent hydrolysis of the imino group under acidic conditions yields the corresponding 2-oxo-2H-chromene-3-carboxamides. acs.org Esterification of the resulting carboxylic acid can then be performed, for instance, by reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of potassium carbonate to yield the allyl ester. rsc.org

Another relevant synthesis starts from 4-hydroxycoumarin (a cyclic oxo-enol). The Duff reaction or microwave-assisted formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid can introduce a formyl group at the C3 position, yielding 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. mdpi.com This aldehyde is a close analog and a potential precursor to the desired carboxylic acid via oxidation.

Furthermore, biocatalytic methods are increasingly used for the synthesis of chiral 2-oxo acids. Class II aldolases, for example, can catalyze the aldol (B89426) reaction between pyruvate (B1213749) analogs (as nucleophiles) and various aldehydes (as electrophiles). ucf.edu While not directly applied to the chromane system, this methodology highlights a strategy for constructing α-keto acid moieties with high stereocontrol, which could potentially be adapted. ucf.edu

Decarboxylative coupling reactions of related α-oxo-carboxylic acids also provide insight into analogous transformations. For instance, a ruthenium-catalyzed decarboxylative cyclization of mandelic acids (which are first oxidized in situ to 2-oxo-2-phenylacetic acid) with acrylates has been used to construct phthalide (B148349) skeletons. chemrxiv.org This reaction demonstrates the use of a carboxylic acid group as a transient directing group that is ultimately removed, a strategy that could be conceptually applied in the synthesis of complex chromane structures. chemrxiv.org

Chemical Reactivity and Derivatization of 2 Oxo 3 Chromanecarboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is the primary site for nucleophilic acyl substitution, providing a versatile handle for creating a diverse library of derivatives, including esters, amides, and hydrazides. These reactions typically proceed via activation of the carboxyl group or by using a more reactive precursor, such as an ester or acyl chloride.

Esterification of 2-oxo-2H-chromene-3-carboxylic acid is a fundamental transformation for creating derivatives with varied lipophilicity and metabolic stability. The direct esterification, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This is an equilibrium-driven process where using the alcohol as a solvent or removing water can drive the reaction to completion. masterorganicchemistry.com

A more common route involves the initial synthesis of a simple alkyl ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, which can then undergo further modification. This ethyl ester is typically synthesized via a Knoevenagel condensation of a salicylaldehyde (B1680747) with diethyl malonate. mdpi.com For instance, the reaction of salicylaldehyde and diethyl malonate in toluene (B28343) with piperidine (B6355638) and glacial acetic acid as catalysts yields ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.com

Alternatively, esters can be synthesized from the more reactive 2-oxo-2H-chromene-3-acyl chloride. This intermediate is prepared from the carboxylic acid and a chlorinating agent like thionyl chloride. The acyl chloride readily reacts with alcohols to form the corresponding esters. For example, menthyl 2-oxo-2H-chromene-3-carboxylate was synthesized by reacting the acyl chloride with menthol (B31143) in dichloromethane (B109758) (DCM) in the presence of triethylamine. nih.gov

Transesterification is another valuable process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, a methyl ester of a coumarin (B35378) derivative can be converted to an ethyl ester by reacting it with ethanol (B145695) in the presence of a suitable catalyst. masterorganicchemistry.commdpi.com This method is particularly useful when the desired alcohol is sensitive to the conditions of direct esterification.

| Ester Product | Starting Materials | Reagents and Conditions | Reference |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Salicylaldehyde, Diethyl malonate | Toluene, Piperidine, Acetic acid, Reflux | mdpi.com |

| Menthyl 2-oxo-2H-chromene-3-carboxylate | 2-Oxo-2H-chromene-3-acyl chloride, Menthol | Dichloromethane (DCM), Triethylamine, Room Temperature | nih.gov |

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can engage in specific hydrogen bonding interactions with biological targets. nih.govrsc.org Amides of 2-oxo-2H-chromene-3-carboxylic acid can be synthesized through several routes.

One common method involves the aminolysis of a corresponding ester, typically the ethyl ester. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with a primary or secondary amine, often heated under reflux in a solvent like ethanol, yields the desired amide. mdpi.com For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized in 94% yield by refluxing the ethyl ester with 2-(4-methoxyphenyl)ethan-1-amine in ethanol for six hours. mdpi.com

Direct coupling of the carboxylic acid with an amine is also possible using coupling reagents. youtube.com However, a more direct approach can be the reaction of an amine with the pre-formed 2-oxo-2H-chromene-3-acyl chloride. researchgate.net Another strategy involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, which, after treatment with aqueous HCl, can lead to 2-oxo-2H-chromene-3-carboxamides. rsc.org

| Amide Product | Starting Materials | Reagents and Conditions | Reference |

| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Ethyl 2-oxo-2H-chromene-3-carboxylate, 2-(4-Methoxyphenyl)ethan-1-amine | Ethanol, Reflux (6h) | mdpi.com |

| 2-Oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, 2-Amino-4-phenyl-thiazole | TBTU, Lutidine, Dichloromethane (DCM), 0-5 °C | researchgate.net |

| (2-Oxochromen-3-yl)benzamides | 3-Aminocoumarin, Substituted aromatic acid chlorides | Pyridine, Room Temperature | researchgate.net |

Hydrazides are key synthetic intermediates derived from the carboxylic acid functionality, serving as precursors for a wide array of heterocyclic systems. nih.gov The synthesis of 2-oxo-2H-chromene-3-carbohydrazide is typically achieved by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.govresearchgate.net

However, this reaction is not always straightforward. Research has shown that the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to a mixture of products, including salicylaldehyde azine and malonohydrazide, due to a competing ring-opening reaction of the coumarin system. nih.govresearchgate.netnih.gov Despite these challenges, conditions can be optimized to favor the formation of the desired hydrazide. nih.gov

Once formed, the 2-oxo-2H-chromene-3-carbohydrazide is a versatile building block. It can be reacted with:

Anhydrides: Reaction with phthalic or succinic anhydride (B1165640) yields dicarboxylic acid derivatives. derpharmachemica.comderpharmachemica.com For example, 6-bromo-2-oxo-2H-chromene-3-carbohydrazide reacts with phthalic anhydride in dry toluene to produce 2-((6-bromo-2-oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acid. derpharmachemica.com

Aldehydes and Ketones: Condensation with various aldehydes or aldose sugars produces the corresponding hydrazones (or sugar hydrazones). nih.govderpharmachemica.com These N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides are a significant class of derivatives. nih.gov

Further Cyclization: The hydrazide moiety can be used to construct new heterocyclic rings. For instance, treatment of sugar hydrazones with boiling acetic anhydride can lead to the formation of 1,3,4-oxadiazoline derivatives. derpharmachemica.comderpharmachemica.com

| Reactant for Hydrazide | Resulting Product Class | Example Condition | Reference |

| Phthalic Anhydride | Hydrazinyl-carbonylbenzoic acids | Dry Toluene, Room Temperature | derpharmachemica.com |

| Succinic Anhydride | Hydrazinyl-butanoic acids | Dry Toluene, Room Temperature | derpharmachemica.com |

| Aldoses (e.g., Glucose) | Sugar Hydrazones | Ethanol, Acetic Acid, Reflux | derpharmachemica.com |

| Aromatic Aldehydes | N'-Arylidene-carbohydrazides | Ethanol, Piperidine, Reflux | nih.gov |

Strategic Derivatization for Functional Enhancement

Beyond modifications at the carboxylic acid group, derivatization of the chromane (B1220400) ring and hybridization with other pharmacophores are key strategies to expand the chemical space and biological activity profile of 2-oxo-3-chromanecarboxylic acid derivatives.

Introducing substituents onto the benzo portion of the chromane ring system is a widely used strategy to modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications are typically introduced at the beginning of the synthetic sequence by using a appropriately substituted salicylaldehyde as the starting material for the Knoevenagel or related condensation reactions.

Commonly reported substitutions include:

Halogens: Bromo-substituents, such as in 6-bromo-2-oxo-2H-chromene-3-carbohydrazide, are frequently used to alter electronic character and potentially introduce halogen bonding capabilities. derpharmachemica.com

Alkoxy Groups: Methoxy (B1213986) groups, as seen in 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, are often incorporated to increase solubility and can act as hydrogen bond acceptors. researchgate.net

Hydroxy Groups: A hydroxyl group, as in (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, provides a site for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with improved affinity, selectivity, or a dual mode of action. The 2-oxo-chromene scaffold has been successfully hybridized with various other heterocycles, notably quinoline (B57606) and thiazole (B1198619). researchgate.netnih.gov

Quinoline Hybrids: Quinoline is another privileged heterocyclic motif found in many bioactive compounds. nih.govnih.govnih.govajchem-a.com Hybrids of coumarin and quinoline have been synthesized by linking the two scaffolds through the C-3 position of the coumarin. One approach involves converting the 2-oxo-2H-chromene-3-carbohydrazide into a more complex hydrazide that incorporates the quinoline moiety. For instance, 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs have been synthesized, linking the two systems via a hydrazide-acetyloxy bridge. researchgate.net

Thiazole Hybrids: Thiazole rings are common in many pharmacologically active agents. The 2-oxo-chromene core can be linked to a thiazole ring via an amide bond. This is achieved by coupling the 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amino-thiazole derivative. researchgate.netnih.gov An example is the synthesis of 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide, which was accomplished using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent. researchgate.net Other strategies involve building the thiazole ring onto a precursor derived from the coumarin, such as reacting a thiosemicarbazide (B42300) derivative of a 3-acetylcoumarin (B160212) with hydrazonoyl halides. mdpi.com

These hybridization strategies significantly expand the structural diversity and therapeutic potential of compounds derived from this compound.

| Hybrid Pharmacophore | Linkage Type | Synthetic Strategy | Reference |

| Quinoline | Hydrazide-acetyloxy | Coupling of a quinoline-containing hydrazide with 2-oxo-2H-chromene-3-carboxylic acid | researchgate.net |

| Thiazole | Amide | Coupling of 2-oxo-2H-chromene-3-carboxylic acid with an aminothiazole derivative | researchgate.net |

| 1,3,4-Thiadiazole | Direct C-C bond | Reaction of coumarin-3-carboxylic acid with thiosemicarbazide in concentrated sulfuric acid | ekb.eg |

Ring-Opening Reactions and Skeletal Rearrangements

The chemical reactivity of this compound and its derivatives is significantly influenced by the strained lactone ring and the presence of the β-keto acid moiety. These structural features make the chroman-2-one skeleton susceptible to nucleophilic attack, leading to ring-opening reactions, as well as thermally or catalytically induced skeletal rearrangements, most notably decarboxylation.

The pyran-2-one ring within the coumarin structure is an aliphatic-like moiety that can readily undergo ring-opening when subjected to nucleophilic attack at the acyl center of the lactone or through conjugate addition at the carbon-carbon double bond. nih.gov

One illustrative example of a ring-opening reaction involves the treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. nih.gov Instead of the expected simple hydrazide formation, this reaction can lead to the opening of the pyrone ring. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol has been reported to yield salicylaldehyde azine as a primary product, demonstrating the cleavage of the heterocyclic ring. nih.gov This outcome underscores the reactivity of the coumarin core towards strong nucleophiles.

Another significant reaction pathway for this compound involves decarboxylation. As a β-keto acid, this compound is prone to losing carbon dioxide upon heating, a reaction that proceeds through a cyclic transition state to yield an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com This thermal decarboxylation is a characteristic feature of compounds with a carboxylic acid group at the β-position relative to a carbonyl group. The reaction can often be carried out by simply heating the compound, sometimes in the presence of a catalyst. youtube.comlibretexts.org

The table below summarizes key aspects of these transformations.

| Reaction Type | Reagent/Condition | Product(s) | Observations |

| Ring-Opening | Hydrazine Hydrate | Salicylaldehyde azine, Malonohydrazide | Demonstrates nucleophilic attack on the pyrone ring. nih.gov |

| Decarboxylation | Heat | Chroman-2-one | Characteristic reaction of β-keto acids. masterorganicchemistry.comyoutube.com |

The propensity for both ring-opening and decarboxylation highlights the versatile reactivity of the this compound scaffold, making it a useful precursor for the synthesis of a variety of other heterocyclic and aromatic compounds.

Advanced Spectroscopic and Structural Characterization of 2 Oxo 3 Chromanecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms. For 2-oxo-3-chromanecarboxylic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for an unambiguous assignment of its structure.

The analysis of ¹H and ¹³C NMR spectra provides a detailed map of the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring atoms and functional groups.

In the ¹H NMR spectrum, the aromatic protons of the chromanone ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring currents. The specific splitting patterns (e.g., doublets, triplets) and coupling constants depend on the substitution pattern of the aromatic ring. The proton at the C3 position, being adjacent to both a carbonyl group and a carboxylic acid, is expected to resonate at a distinct chemical shift. The acidic proton of the carboxyl group often appears as a broad singlet at a very downfield position (typically >10 ppm), and its visibility can be dependent on the solvent used, sometimes exchanging with deuterium (B1214612) in solvents like D₂O. nih.gov

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the lactone (C2) and the carboxylic acid carbon are the most downfield signals, typically appearing in the range of 160-180 ppm. wisc.edu For the closely related chromone-3-carboxylic acid, the carboxyl carbon (C10) is observed at approximately 163 ppm, while the pyrone carbonyl carbon (C9) is found at around 176 ppm. nih.gov The carbon atoms of the benzene ring resonate between 115 and 155 ppm, with the carbon attached to the oxygen atom (C8a) being the most downfield in this group. nih.gov The aliphatic carbon at the C3 position would appear at a much higher field compared to the aromatic and carbonyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on data for Chromone-3-Carboxylic Acid Data adapted from studies on Chromone-3-Carboxylic Acid in DMSO solvent. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 8.0 (multiplets) | 118 - 135 |

| C3-H | Variable (methine) | ~40 - 60 |

| COOH | >10 (broad singlet) | ~163 |

| C2 (Lactone C=O) | - | ~176 |

| C4 (Aromatic C) | - | ~123 |

| C4a (Aromatic C) | - | ~126 |

| C5 (Aromatic C) | - | ~125 |

| C6 (Aromatic C) | - | ~135 |

| C7 (Aromatic C) | - | ~118 |

| C8 (Aromatic C-O) | - | ~155 |

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and confirm atomic connectivity. wikipedia.org These techniques distribute spectral information across two frequency axes, revealing correlations between nuclei. wikipedia.orgusask.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also be used to identify any coupling between the C3 proton and other nearby protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is invaluable for assigning the carbon signals of all protonated carbons, such as those in the aromatic ring and the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. princeton.edu It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, HMBC would show correlations from the aromatic protons to the quaternary carbons within the benzene ring. Crucially, it could demonstrate correlations from the C3 proton to the carbonyl carbon (C2) and the carboxylic acid carbon, confirming the substitution at the C3 position. princeton.edu

NMR spectroscopy is also a powerful tool for investigating the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.br The chromane (B1220400) ring in this compound is not planar and can adopt different conformations, such as a half-chair or boat-like arrangement.

The magnitude of the coupling constants (³J values) between vicinal protons, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles between them, which in turn helps to define the ring's conformation. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY cross-peaks between specific protons can provide critical evidence for a particular conformation or the spatial orientation of the carboxylic acid substituent relative to the chromane ring system. These experimental data are often combined with theoretical calculations to determine the most stable, low-energy conformations of the molecule. auremn.org.br

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups, making them ideal for characterizing the key structural features of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at frequencies corresponding to specific molecular vibrations.

For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions from its carbonyl groups. A key feature would be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. researchgate.net The lactone (cyclic ester) carbonyl stretch is expected at a higher frequency, generally in the 1735-1780 cm⁻¹ range. In the related chromone-3-carboxylic acid, a band at 1738 cm⁻¹ has been reported. rsc.org Additionally, C=C stretching vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations will appear in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound Data based on general values and spectra of related compounds. rsc.orgresearchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Lactone) | 1735 - 1780 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1000 - 1300 | Medium to Strong |

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the C=O stretching vibrations will also be present, though their relative intensities may differ from the IR spectrum. rsc.org The symmetric stretching vibrations of the aromatic ring are typically strong and sharp in the Raman spectrum, providing a clear fingerprint of the benzene moiety. ias.ac.in For chromone-3-carboxylic acid, FT-Raman analysis has been used alongside FT-IR to provide a complete vibrational assignment. nih.govresearchgate.net The complementary nature of the two techniques is essential for a comprehensive structural analysis, as some vibrations may be active in one technique but weak or forbidden in the other.

Table 3: Predicted FT-Raman Frequencies for this compound Data based on studies of related carboxylic acids and chromones. nih.govresearchgate.netrsc.org

| Vibrational Mode | Expected Frequency Shift (cm⁻¹) | Intensity |

| C=O Stretch (Lactone/Carboxylic Acid) | 1650 - 1780 | Medium to Strong |

| C=C Stretch (Aromatic Ring) | 1580 - 1620 | Strong |

| Ring Breathing Modes (Aromatic) | ~1000 | Strong |

| C-H Bending/Stretching | Variable | Medium to Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectra of this compound and its derivatives are characterized by transitions within the coumarin (B35378) core. In a study of a series of coumarin derivatives, a strong absorption band was observed at 353 nm in a chloroform (B151607) solution. researchgate.net When these compounds were analyzed as thin films, this absorption band experienced a hypsochromic (blue) shift to 324 nm. researchgate.net Another series of related compounds under similar solution conditions showed a strong absorption at 357 nm with a shoulder at approximately 374 nm, which shifted to 335 nm in the solid state. researchgate.net This blue shift in the solid state compared to the solution phase is a consistent observation for these types of molecules. researchgate.net

The position and intensity of the absorption maxima can be influenced by the solvent and the substituents on the chroman ring. Generally, molecules containing a C=O group exhibit a weak absorbance in the 270-300 nm region, corresponding to an n→π* transition, and a stronger absorbance at shorter wavelengths, which is a π→π* transition. masterorganicchemistry.com For instance, a derivative, 2-oxo-2H-chromene-3-carbohydrazide, has been studied, and its UV-visible spectrum is available. researchgate.net

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound Series | Solvent/State | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2a-e | Chloroform Solution | 353 nm | researchgate.net |

| 2a-e | Spin-coated Film | 324 nm | researchgate.net |

| 3a-e | Chloroform Solution | 357 nm (shoulder at ~374 nm) | researchgate.net |

| 3a-e | Spin-coated Film | 335 nm | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The fragmentation patterns are often characteristic of the specific functional groups present in the molecule.

For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org In the case of ethyl 2-oxo-2H-chromene-3-carboxylate, a derivative of the target compound, the molecular weight is 218.2054 g/mol . nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For example, the HRMS (ESI) of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide showed a calculated m/z of 324.1231 for [M+H]⁺, with the found value being 324.1224. mdpi.com Another derivative, 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid, had a calculated m/z of 247.0845 for [M•+] and a found value of 247.0848. rsc.org

The fragmentation of related structures, such as the trimethylsilyl (B98337) (TMS) ester of 4-oxo-4H-chromene-2-carboxylic acid, has been studied. nist.gov This study revealed a characteristic loss of a tricarbon monoxide (C₃O) molecule, a previously unreported fragmentation pathway for organic compounds in electron ionization (EI) mass spectrometry. nist.gov The mass spectrum of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid TMS ester showed characteristic ions at m/z 281/283, 229/231, and 53. nist.gov

Table 2: High-Resolution Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | ESI [M+H]⁺ | 324.1231 | 324.1224 | mdpi.com |

| 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid | EI [M•+] | 247.0845 | 247.0848 | rsc.org |

Solid-State Structural Determination by X-Ray Diffraction

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of several derivatives of this compound has been determined. For 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, the coumarin ring system is nearly planar. nih.gov The crystal structure reveals that molecules are linked by C—H···O interactions, forming chains. These chains are further connected through π–π interactions. nih.gov In the crystal structure of 2-oxo-2H-chromen-3-yl propanoate, the dihedral angle between the coumarin ring system and the propionate (B1217596) side chain is 78.48 (8)°. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds and C-H···π and π–π interactions. nih.gov

Similarly, in the crystal structure of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, the coumarin unit is essentially coplanar, with the methoxy (B1213986) and carboxylate groups being slightly out of plane. scilit.com The crystal structure is characterized by weak intermolecular C—H···O hydrogen bonds that form chains of rings. scilit.com The synthesis of a crystalline cytisine-coumarin complex, N-(2-oxo-2H-chromene-3-carbonyl)cytisine, has also been reported, and its structure was confirmed by X-ray diffraction. nih.gov

Table 3: X-Ray Crystallographic Data for a Derivative of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/c | 16.0782 (10) | 7.2618 (4) | 12.7396 (8) | 113.311 (4) | 1366.01 (15) | 4 | nih.gov |

Computational and Theoretical Studies of 2 Oxo 3 Chromanecarboxylic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. researchgate.netmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry of chromone (B188151) and coumarin (B35378) derivatives, providing accurate predictions of bond lengths and angles. researchgate.netresearchgate.netnih.gov For instance, studies on related compounds have shown good agreement between DFT-calculated geometries and experimental data from X-ray diffraction. nih.gov

The electronic properties, such as the distribution of electron density and dipole moments, can also be calculated. researchgate.net These calculations are crucial for understanding how the molecule will interact with its environment and other molecules.

Table 1: Examples of DFT Applications in Related Chromone/Coumarin Derivatives

| Compound Studied | DFT Functional/Basis Set | Properties Investigated | Reference |

| Chromone-3-Carboxylic Acid | B3LYP/6–311++G(d,p) | Geometrical parameters, vibrational spectra, electronic properties | nih.gov |

| Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate | B3LYP/6–31G(d,p) | Molecular geometry, frontier molecular orbitals, electrostatic potential | researchgate.net |

| 2-(3-Oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester | B3LYP/6-311(d,p) | Geometry optimization, vertical excitations, HOMO/LUMO | researchgate.net |

While DFT is widely used, other computational methods also contribute to the understanding of molecular properties. Ab initio methods, which are based on first principles without experimental parameters, provide highly accurate results but are computationally expensive. libretexts.org These methods are often used for smaller molecules or as a benchmark for other computational techniques. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. wikipedia.org These methods are faster than ab initio and DFT methods but may be less accurate if the molecule under study is significantly different from the compounds used for parameterization. wikipedia.org

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.dewisc.edujoaquinbarroso.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.dewisc.edu

NBO analysis provides insights into hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. wisc.eduyoutube.com The strength of these interactions can be quantified by second-order perturbation theory, providing a measure of the energetic stabilization. wisc.edu For molecules like 2-Oxo-3-chromanecarboxylic acid, NBO analysis can reveal the extent of electron delocalization between the chromanone ring and the carboxylic acid group, which is crucial for understanding its stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps in understanding the sites within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govyoutube.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactivity. uni-muenchen.denih.gov

Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, MEP maps can identify the most electronegative regions, such as the oxygen atoms of the carbonyl and carboxyl groups, which are potential sites for interaction with electrophiles. researchgate.net

These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net For example, a high chemical hardness indicates high stability and low reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. researchgate.net The calculation of these descriptors for this compound can provide a comprehensive understanding of its global reactive nature. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ = -(I+A)/2 | The escaping tendency of electrons from a system in equilibrium. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron distribution. |

| Electrophilicity Index (ω) | ω = μ2/2η | Measures the propensity of a species to accept electrons. |

Mechanistic Pathway Elucidation through Theoretical Chemistry

Theoretical chemistry provides powerful tools to explore the underlying mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. For compounds like this compound, these methods can predict reaction outcomes, identify key intermediates, and rationalize synthetic pathways.

Transition State Characterization and Reaction Coordinate Analysis

Understanding a chemical reaction requires a detailed map of the energy landscape that connects reactants to products. Transition state characterization is the process of locating the highest energy point along the reaction pathway, known as the transition state. This structure represents the critical bottleneck of the reaction, and its energy determines the reaction rate.

Reaction coordinate analysis complements this by mapping the energetic profile of the entire transformation. It follows the geometric and energetic changes as reactants evolve through the transition state to become products. For the synthesis of related coumarin derivatives, these analyses can elucidate the feasibility of different proposed mechanisms, such as those involving Knoevenagel condensation or other cyclization strategies. researchgate.net For instance, in palladium-catalyzed synthesis of coumarins, mechanistic proposals involve the formation of key intermediates and their progression through various steps, which can be modeled computationally to validate the pathway. mdpi.com

Bond Evolution Theory (BET) Applications

Bond Evolution Theory (BET) offers a deeper, more detailed understanding of chemical reactions by analyzing the changes in chemical bonds throughout the reaction process. It provides a topological analysis of the electron density, revealing the precise sequence of bond forming and breaking events. While specific BET studies on this compound are not documented in the available literature, this method could be applied to understand its formation or reactivity. For example, in the synthesis of coumarins, BET could track the C-C and C-O bond formations that are critical to the assembly of the chromane (B1220400) ring system.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecules are not static entities; they are dynamic systems that constantly move and change shape. Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov This approach is crucial for understanding the conformational landscape of a molecule—the collection of different shapes it can adopt—and its interactions with its environment. nih.gov

| Parameter Studied | Information Gained | Relevance |

|---|---|---|

| Conformational Flexibility | Identifies stable and transient shapes of the molecule. | Understanding which conformation is active for biological interactions. |

| Solvent Interactions | Maps how the molecule interacts with surrounding water or organic solvent molecules. | Predicts solubility and stability in different environments. |

| Binding Site Dynamics | Simulates the interaction between the molecule and its biological target (e.g., an enzyme active site). mdpi.com | Elucidates the binding mode and affinity, guiding drug design. mdpi.com |

| Hydrogen Bonding Network | Tracks the formation and breaking of hydrogen bonds over time. | Crucial for understanding specific interactions that confer biological activity. |

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological effect. Computational methods have become indispensable in this field, allowing for the prediction of activity and the rational design of new, more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the biological activity of compounds based on their structural or physicochemical properties. nih.gov These properties, known as molecular descriptors, can include parameters related to size, polarizability, and electronic charge distribution. nih.gov

For a series of compounds related to this compound, a QSAR model could be built to predict their activity as, for example, enzyme inhibitors. nih.gov By analyzing a set of molecules with known activities, the model identifies which descriptors are most important for the desired biological effect. This information can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov Studies on coumarin derivatives have successfully used 3D-QSAR models to explore their potential as treatments for conditions like Alzheimer's disease. mdpi.com

| Component | Description | Example |

|---|---|---|

| Dataset | A collection of molecules with experimentally measured biological activities. | A series of coumarin derivatives and their IC₅₀ values against a specific enzyme. |

| Molecular Descriptors | Calculated properties of the molecules (e.g., molecular weight, logP, electronic properties). nih.gov | Topological indices, electronic parameters from DFT calculations. researchgate.net |

| Statistical Model | A mathematical equation linking the descriptors to the biological activity. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), or Neural Networks (NN). nih.govnih.gov |

| Validation | Testing the model's predictive power on an external set of compounds. | Using a test set of molecules not included in the model's training. |

Pharmacophore Mapping

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Pharmacophore mapping is the process of identifying these key features, which typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. science.gov

Biological Activities and Mechanistic Insights of 2 Oxo 3 Chromanecarboxylic Acid Derivatives Non Clinical

Enzyme Inhibition Studies

The unique structural scaffold of 2-oxo-3-chromanecarboxylic acid derivatives makes them attractive candidates for targeting specific enzymes involved in various pathological conditions.

Carboxylesterase (CES) Inhibition Potential and Selectivity

While specific studies on the direct inhibition of carboxylesterases (CES) by this compound itself are not extensively detailed in the provided results, the broader class of coumarin (B35378) derivatives, to which this compound belongs, has been studied for CES inhibition. Human carboxylesterases, primarily CES1 and CES2, are crucial for the metabolism of a wide array of ester-containing drugs and endogenous compounds. nih.gov The search for selective inhibitors of these enzymes is an active area of research to modulate drug metabolism and reduce toxicities. nih.gov For instance, certain coumarin derivatives have shown the ability to selectively inhibit CES2, with some compounds exhibiting high potency and selectivity over CES1. nih.gov The inhibitory mechanism often involves interactions with key amino acid residues in the active site of the enzyme, such as the catalytic serine. nih.gov

The potency of inhibition can be significantly influenced by the nature of the chemical groups attached to the core coumarin structure. This highlights the potential for developing highly selective and potent CES inhibitors based on the this compound scaffold through targeted chemical modifications.

Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by Analogs

Analogs of 2-oxo acids have been investigated as inhibitors of key metabolic enzymes like 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH). frontiersin.orgbohrium.comresearchgate.net These enzymes play critical roles in the Krebs cycle and amino acid metabolism. frontiersin.org Phosphonate (B1237965) analogs of 2-oxo acids, where a phosphonate group replaces the carboxyl group, have been shown to be specific and potent inhibitors of their cognate dehydrogenases. frontiersin.orgbohrium.comresearchgate.net This inhibition is typically competitive with respect to the 2-oxo acid substrate. frontiersin.orgbohrium.comresearchgate.net

Studies have shown that branched-chain 2-oxo acids can competitively inhibit the 2-oxoglutarate dehydrogenase complex in both rat and human brain tissues. nih.gov The inhibitory constants (Ki) for these compounds were found to be in a range that is relevant to the plasma concentrations observed in certain metabolic disorders. nih.gov Furthermore, research on phosphonate analogs of C5-C7 dicarboxylic 2-oxo acids has revealed differential inhibitory effects on OGDH and OADH, suggesting that structural modifications can be used to achieve selective inhibition of these isoenzymes. frontiersin.orgbohrium.comresearchgate.net For instance, adipoyl phosphonate has been identified as a valuable tool for the specific in vivo inhibition of OADH. researchgate.net

Below is a table summarizing the kinetic parameters of inhibition for some 2-oxo acid analogs against OGDH and OADH.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value (approximate) |

| Branched-chain 2-oxo acids | OGDH | Competitive | Micromolar range nih.gov |

| Succinyl phosphonate | OGDH/OADH | Competitive | Varies frontiersin.orgbohrium.comresearchgate.net |

| Glutaryl phosphonate | OGDH/OADH | Competitive | Varies frontiersin.orgbohrium.comresearchgate.net |

| Adipoyl phosphonate | OADH | Competitive | Varies frontiersin.orgbohrium.comresearchgate.net |

Inhibition of Inflammatory Kinases (TBK1, IKKε) by Substituted Derivatives

Substituted derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, which are structurally related to this compound, have been designed and synthesized as inhibitors of the inflammatory kinases TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase epsilon). nih.govnih.gov These kinases are key players in inflammatory pathways and are implicated in metabolic diseases like obesity. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of these compounds. nih.gov By modifying the A- and C-rings of the core scaffold, researchers have developed analogs with IC50 values as low as 210 nM. nih.gov Some of these analogs have demonstrated enhanced selectivity towards either TBK1 or IKKε. nih.gov The carboxylic acid moiety at the C-3 position has been found to be a critical determinant of potency against TBK1, and its replacement with bioisosteres can modulate the activity and selectivity. researchgate.net For example, converting the carboxylic acid to a methyl amide selectively reduced potency against TBK1, suggesting a path for designing IKKε-selective inhibitors. researchgate.net

The following table presents the inhibitory activity of selected substituted derivatives against TBK1 and IKKε.

| Compound | Target Kinase | IC50 (nM) |

| Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid analog | TBK1/IKKε | As low as 210 nih.gov |

Antiproliferative and Apoptogenic Effects in in vitro and Preclinical Models

The potential of this compound derivatives as anticancer agents has been explored in various cancer cell lines, revealing their ability to inhibit cell growth and induce programmed cell death.

Evaluation in Cancer Cell Lines (e.g., Murine Ascitic Carcinoma, Epithelial Cancer Cells)

Coumarin derivatives, the parent class of this compound, have demonstrated antiproliferative activity against a range of cancer cell lines. nih.gov For instance, halogenated coumarin derivatives have been shown to exert cytotoxic effects on tumor cells. nih.gov Specifically, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile displayed significant antiproliferative effects in thyroid cancer-derived cells. nih.gov

The antiproliferative efficacy of these compounds is often dependent on the specific substitutions on the coumarin ring. Studies have also explored the potential of coumarin derivatives as anti-austerity agents, aiming to target cancer cells' ability to survive in nutrient-deprived environments. mdpi.com The structure-activity relationship of various coumarins has indicated that certain functional groups, such as a 6,7-dihydroxy moiety, can be important for their antiproliferative activity. nih.gov

Mechanistic Investigation of Cell Cycle Arrest

The antiproliferative effects of coumarin derivatives are often linked to their ability to interfere with the cell cycle, leading to arrest at specific phases and subsequent apoptosis. For example, some coumarin derivatives have been observed to induce a slight increase in the G2/M phase population of cancer cells, coupled with a decrease in the S phase. nih.gov This suggests an interference with the cellular machinery that governs the transition between these cell cycle stages.

The mechanism of cell cycle arrest can involve the modulation of key regulatory proteins. In some cancer cell lines, treatment with coumarin derivatives has been associated with changes in the expression of cyclins and cyclin-dependent kinases (CDKs), which are fundamental for cell cycle progression. mdpi.commdpi.com For instance, a decrease in the levels of cyclin A and cyclin B1 can lead to G2/M arrest. mdpi.com Furthermore, the induction of apoptosis following cell cycle arrest is a common outcome, often mediated by the activation of caspases and alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

Modulation of Apoptotic Signaling Pathways

Derivatives of this compound have demonstrated the ability to modulate key signaling pathways involved in apoptosis, the process of programmed cell death. These pathways are crucial in maintaining tissue homeostasis and eliminating damaged or cancerous cells.

Notably, certain coumarin derivatives, which share a structural resemblance to this compound, have been shown to upregulate the expression of caspase-3 and p53. researchgate.net Caspase-3 is a critical executioner caspase in the apoptotic cascade, while p53 is a tumor suppressor protein that can trigger apoptosis in response to cellular stress. Concurrently, these derivatives can downregulate the activity of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), components of a signaling pathway that promotes cell survival and proliferation. researchgate.net

In a study involving 3-arylamino-quinoxaline-2-carboxamide derivatives, it was found that these compounds could inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition leads to the activation of the p53 pathway, which in turn modulates downstream targets like p21, p27, Bax, and Bcl-2, ultimately inducing cell cycle arrest and apoptosis. nih.gov This highlights the potential of these scaffolds to serve as a basis for developing inhibitors of the PI3K-Akt-mTOR pathway. nih.gov

Table 1: Effects of this compound Derivatives on Apoptotic Markers

| Compound/Derivative Class | Target Pathway/Protein | Observed Effect | Reference |

| Coumarin derivatives | Caspase-3, p53 | Upregulation | researchgate.net |

| Coumarin derivatives | PI3K, mTOR | Downregulation | researchgate.net |

| 3-Arylamino-quinoxaline-2-carboxamides | PI3K/Akt/mTOR | Inhibition | nih.gov |

| 3-Arylamino-quinoxaline-2-carboxamides | p53 | Activation | nih.gov |

Interference with Cellular Microtubule Dynamics

Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The interference with microtubule dynamics is a validated strategy in cancer therapy.

Derivatives of this compound have been investigated for their ability to interfere with tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. For instance, a series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One particular compound, 13d, demonstrated potent inhibition of tubulin polymerization with an IC50 value of 3.97 μM. nih.gov This inhibition of tubulin polymerization led to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Similarly, pyrrole-based carboxamides have been identified as novel tubulin inhibitors that target the colchicine-binding site. nih.gov These compounds were shown to disrupt the microtubule network, leading to cell cycle arrest in the M-phase and apoptotic cell death. nih.gov Molecular docking studies confirmed the binding of these ligands to the colchicine-binding site on tubulin. nih.gov

These findings suggest that the this compound scaffold and its bioisosteres can be a valuable starting point for the design of new antitumor agents that target tubulin polymerization. nih.gov

Antioxidant Potential and Related Radical Scavenging Activities

Certain derivatives of this compound have been reported to possess antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, which are unstable molecules that can damage cells and contribute to various diseases.

Studies on coumarin derivatives, which are structurally related to this compound, have shown promising antioxidant activity. For example, some novel coumarin derivatives have demonstrated improved antioxidant properties compared to the standard antioxidant, ascorbic acid, when tested using DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and nitric oxide radical scavenging methods. nih.gov The antioxidant potential of these compounds is often attributed to the presence of specific functional groups, such as phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. mdpi.com

in vitro Antioxidant Assays

The antioxidant capacity of this compound derivatives is typically evaluated using a variety of in vitro assays. These assays measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species. Common assays include:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.net

FRAP (Ferric Reducing Antioxidant Power) assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govku.ac.th

ORAC (Oxygen Radical Absorbance Capacity) assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.comresearchgate.net

The results from these assays provide a comprehensive picture of the antioxidant potential of the tested compounds. For instance, a study on various salad crops demonstrated that FRAP and ORAC assays provided consistent rankings for antioxidant potential. researchgate.net In another study, the antioxidant activity of guava fruit extracts was well-correlated between ABTS, DPPH, FRAP, and ORAC assays. ku.ac.th

Table 2: In Vitro Antioxidant Activity of Related Coumarin Derivatives

| Compound/Derivative | Assay | Result | Reference |

| 4-Methylcoumarins | ABTS | EC₅₀ = 30.83 - 1150 µM | mdpi.com |

| Coumarin-benzohydrazides | DPPH | IC₅₀ = 2.9 - 12.9 µM | mdpi.com |

| 7-Hydroxy 3-methoxy coumarin 5-O-β-glucopyranoside | ORAC | ED₅₀ = 5.78 µg/mL | mdpi.com |

| 2H-chromen-2-one derivatives | ABTS | TEAC = 0.23 - 1 | researchgate.net |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids | ABTS | IC₅₀ = 08.90 - 17.22 µM | nih.gov |

Bioavailability Enhancement Strategies for Related Carboxylic Acid Compounds

The therapeutic efficacy of many carboxylic acid-containing compounds, including derivatives of this compound, can be limited by poor bioavailability. This is often due to low water solubility and/or rapid metabolism. mdpi.com Several strategies are employed to overcome these limitations.

Prodrug Design and Lipophilicity Improvement

One of the most successful strategies to enhance the bioavailability of carboxylic acid-containing drugs is the prodrug approach. researchgate.net A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For carboxylic acids, this often involves esterification to mask the polar carboxyl group, thereby increasing lipophilicity. nih.govyoutube.com

Increased lipophilicity can improve a drug's ability to cross cell membranes, leading to better absorption. mdpi.com However, a balance between lipophilicity and hydrophilicity is crucial, as very high lipophilicity can lead to poor solubility and rapid metabolism. nih.gov The goal is to design a prodrug that is sufficiently lipophilic for absorption but can be efficiently converted back to the active carboxylic acid at the target site. nih.gov

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be used to improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract. nih.govmdpi.com The formation of lipophilic salts is another approach that can significantly enhance drug solubility in lipidic excipients, facilitating higher drug loading in these formulations and potentially increasing oral absorption. acs.org

Preclinical Toxicity Studies in Animal Models (e.g., Zebrafish)

Before a new drug candidate can be tested in humans, its safety must be evaluated in preclinical toxicity studies. The zebrafish (Danio rerio) has emerged as a powerful and versatile animal model for these studies. nih.govoaepublish.com

The zebrafish model offers several advantages for toxicity screening, including its small size, rapid development, and the transparency of its embryos, which allows for easy visualization of developing organs. nih.govresearchgate.net Key organs such as the heart, liver, and brain are developed within five days post-fertilization, and the biological functions of these organs are similar to those in humans. nih.gov